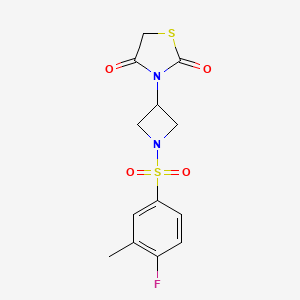

3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O4S2/c1-8-4-10(2-3-11(8)14)22(19,20)15-5-9(6-15)16-12(17)7-21-13(16)18/h2-4,9H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIAQIZXSCQKNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Azetidine

Azetidine reacts with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide.

Procedure :

- Dissolve azetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

- Add triethylamine (2.5 eq) followed by dropwise addition of 4-fluoro-3-methylbenzenesulfonyl chloride (1.2 eq).

- Stir at room temperature for 12 hours.

- Quench with water, extract with DCM, and purify via silica gel chromatography.

Key Considerations :

- Excess sulfonyl chloride ensures complete conversion.

- Steric hindrance at azetidine’s nitrogen is minimal, favoring sulfonylation over side reactions.

Functionalization of Azetidine at the 3-Position

Bromination for Subsequent Coupling

Introducing a bromine atom at the azetidine’s 3-position enables nucleophilic substitution with thiazolidine-2,4-dione.

Procedure :

- Dissolve 1-((4-fluoro-3-methylphenyl)sulfonyl)azetidine in carbon tetrachloride.

- Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide.

- Reflux for 6 hours under UV light.

- Isolate 3-bromo-1-((4-fluoro-3-methylphenyl)sulfonyl)azetidine via filtration.

Analytical Data :

- $$^1$$H NMR (400 MHz, CDCl₃): δ 7.82 (d, 1H, aromatic), 7.45 (m, 2H, aromatic), 4.21 (m, 2H, NCH₂), 3.98 (m, 2H, NCH₂), 3.50 (m, 1H, CHBr), 2.32 (s, 3H, CH₃).

Synthesis of Thiazolidine-2,4-dione

Cyclocondensation of Mercaptoacetic Acid and Urea

A classic method for thiazolidine-2,4-dione synthesis involves cyclizing mercaptoacetic acid with urea.

Procedure :

- Mix mercaptoacetic acid (1.0 eq) and urea (1.2 eq) in glacial acetic acid.

- Reflux at 120°C for 8 hours.

- Cool, precipitate with ice water, and recrystallize from ethanol.

Coupling Strategies

Nucleophilic Substitution

The brominated azetidine undergoes SN2 reaction with thiazolidine-2,4-dione’s deprotonated nitrogen.

Procedure :

- Suspend thiazolidine-2,4-dione (1.2 eq) in dry DMF.

- Add sodium hydride (1.5 eq) and stir at 0°C for 30 minutes.

- Add 3-bromo-1-((4-fluoro-3-methylphenyl)sulfonyl)azetidine (1.0 eq) and heat at 80°C for 12 hours.

- Purify via column chromatography (ethyl acetate/hexane).

Optimization :

Mitsunobu Reaction for Ether Linkage

Alternative coupling via Mitsunobu reaction if hydroxylated intermediates are accessible.

Procedure :

- React 3-hydroxy-1-((4-fluoro-3-methylphenyl)sulfonyl)azetidine with thiazolidine-2,4-dione using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.

- Stir at room temperature for 24 hours.

Advantage :

Alternative One-Pot Synthesis

Tandem Sulfonylation-Cyclization

A streamlined approach combines sulfonylation and thiazolidine formation in one pot.

Procedure :

- React azetidine with 4-fluoro-3-methylbenzenesulfonyl chloride as in Section 2.1.

- Without isolation, add thiourea (1.5 eq) and chloroacetic acid (1.2 eq).

- Heat at 100°C for 6 hours to form thiazolidine-2,4-dione in situ.

Analytical Characterization

Spectroscopic Validation

$$^1$$H NMR (500 MHz, DMSO-d₆):

- δ 7.91 (d, 1H, aromatic), 7.63 (m, 2H, aromatic), 4.32 (m, 4H, NCH₂), 3.85 (m, 1H, CH), 3.12 (s, 2H, SCH₂), 2.28 (s, 3H, CH₃).

HRMS (ESI+) :

Challenges and Optimization

Azetidine Ring Stability

Chemical Reactions Analysis

Types of Reactions

3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the azetidine or thiazolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antidiabetic Activity

Research has indicated that derivatives of thiazolidinediones exhibit potent antidiabetic effects by acting as agonists for peroxisome proliferator-activated receptors (PPARs). Specifically, compounds similar to 3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione have been identified as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is crucial in insulin signaling pathways. A study demonstrated that thiazolidinedione derivatives could significantly lower blood glucose levels in diabetic models, indicating their therapeutic potential in diabetes management .

Anticancer Properties

Compounds containing thiazolidine rings have been explored for their anticancer properties. The unique structural features of this compound may enhance its ability to inhibit specific kinases involved in cancer progression. Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle regulators and pro-apoptotic factors.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Sulfonation Reactions : The introduction of the sulfonyl group can be achieved through reactions involving sulfonic acids or sulfonyl chlorides.

- Cyclization Reactions : Formation of the thiazolidine ring can be accomplished via cyclization of appropriate precursors under acidic or basic conditions.

- Functional Group Modifications : Post-synthesis modifications can enhance biological activity or alter pharmacokinetic properties.

A comprehensive study on thiazolidinedione derivatives highlighted the importance of structural modifications on biological activity. It was found that the incorporation of various substituents at specific positions could significantly enhance the antidiabetic and anticancer efficacy of these compounds. For instance, the introduction of electron-withdrawing groups like fluorine increased the binding affinity to PPAR receptors .

Pharmacokinetics and Toxicology

Investigations into the pharmacokinetics of this compound indicate favorable absorption characteristics and metabolic stability. Toxicological assessments have shown that derivatives exhibit low cytotoxicity against normal cell lines while maintaining efficacy against cancerous cells, suggesting a promising therapeutic index .

Mechanism of Action

The mechanism of action of 3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinedione Derivatives

Key Observations :

- The target compound lacks a 5-position substituent, unlike most TZDs in the evidence (e.g., TM17, YPC-21440), which utilize 5-arylidene groups for enhanced target binding .

- Its 3-position sulfonylated azetidine is distinct from simpler sulfonyl groups (e.g., BAC ) and may improve selectivity for enzymes like PPAR-γ or kinases.

Antidiabetic Activity

- SD-1, SD-3, SD-9 : These TZD analogs with 5-benzylidene groups showed PPAR-γ binding comparable to Rosiglitazone, reducing glucose levels in mice. The target compound’s sulfonylated azetidine could modulate PPAR-γ interactions while avoiding cardiovascular toxicity linked to older TZDs .

- Compounds : 5-Arylidene-TZDs inhibited aldose reductase (IC₅₀ = 0.8–5.2 µM), suggesting the target compound’s unsubstituted 5-position may limit similar activity .

Anticancer Activity

- ERK1/2 Inhibitors: (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)-TZD (IC₅₀ = 2.1 µM) inhibited melanoma proliferation via Raf/MEK/ERK pathways. The target compound’s azetidine group may alter kinase selectivity .

- YPC Series : Piperazine-linked TZDs inhibited Pim kinases (IC₅₀ < 100 nM), highlighting the role of bulky 3-position substituents in kinase targeting .

Anti-inflammatory and Antioxidant Activity

- Triazole-TZD Hybrids (6a–o) : Exhibited COX-2 inhibition (IC₅₀ = 1.2–8.7 µM) and ROS scavenging. The target compound’s sulfonyl group may enhance anti-inflammatory effects via NF-κB or COX-2 modulation .

Biological Activity

3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound that belongs to the thiazolidine and azetidine classes, which are known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring fused with an azetidine moiety, along with a sulfonyl group and a fluorinated phenyl group. This unique combination of functional groups suggests potential interactions with various biological targets.

Molecular Formula : C₁₈H₁₉FN₂O₄S

Molecular Weight : 378.4 g/mol

Biological Activities

Research indicates that thiazolidine derivatives exhibit a wide range of biological activities, including:

- Antidiabetic Activity : Thiazolidinones are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity. Compounds similar to thiazolidine-2,4-dione have demonstrated significant antidiabetic effects in various studies .

- Anticancer Properties : Several derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds structurally related to thiazolidinones have been reported to induce apoptosis in breast cancer cells (MCF-7) through pathways involving the inhibition of AKT and mTOR signaling .

- Antimicrobial Activity : Thiazolidinones have also been evaluated for their antimicrobial properties. Studies have indicated that modifications in the thiazolidine structure can enhance activity against various bacterial strains .

The biological activity of this compound is hypothesized to involve:

- Binding to Biological Targets : The compound may interact with specific enzymes or receptors, altering their function. For example, its affinity for PPARγ suggests a mechanism for its antidiabetic effects.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

- Antioxidant Activity : Thiazolidinones often exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Research Findings and Case Studies

Recent studies have provided insights into the efficacy of thiazolidinone derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.